

Advanced Synthesis and Application Guide for CAS 511272-34-7

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *fmoc-(r)-3-amino-2-hydroxypropionicacid*

Cat. No.: B8717050

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Executive Summary & Chemical Identity Resolution

In the landscape of peptidomimetics and targeted drug development, precision in chemical nomenclature is paramount. While frequently queried under the colloquial umbrella of "Fmoc-(R)-isoserine" derivatives due to its structural homology to phenylisoserine (the crucial side-chain pharmacophore of paclitaxel/Taxol), the precise chemical identity for CAS 511272-34-7 is Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid (also denoted as Fmoc-D- β -o-Tyr-OH) [1]. True Fmoc-isoserine corresponds to a different registry (CAS 161125-36-6) [2].

This whitepaper serves as an in-depth technical guide for CAS 511272-34-7. As a specialized β -amino acid building block featuring an ortho-hydroxyl substituted phenyl ring, it is instrumental in introducing proteolytic stability and unique hydrogen-bonding capabilities into synthetic peptides [1].

Physicochemical Profiling & Structural Causality

The utility of CAS 511272-34-7 stems directly from its structural architecture. The fluorenylmethoxycarbonyl (Fmoc) group provides robust, base-labile protection of the β -amine, enabling standard Solid-Phase Peptide Synthesis (SPPS)[1]. However, the presence of the

unprotected ortho-hydroxyl group on the phenyl ring introduces specific synthetic challenges—namely, the risk of undesired O-acylation during peptide chain elongation.

Quantitative Data Summary

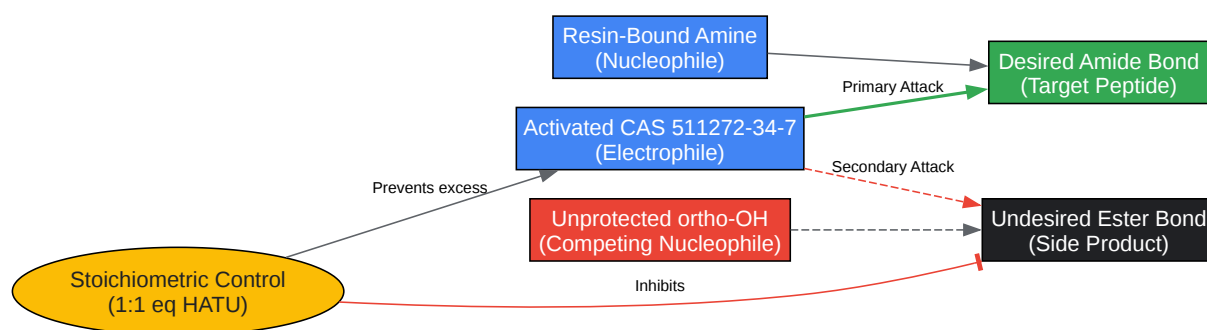
Property	Value / Specification	Analytical Relevance
CAS Number	511272-34-7	Primary registry identifier [1]
Chemical Name	Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid	IUPAC designation[1]
Molecular Formula	C ₂₄ H ₂₁ NO ₅	Stoichiometric calculations [1]
Molecular Weight	403.43 g/mol	Mass spectrometry validation [1]
Appearance	White powder	Visual quality control [1]
Melting Point	158 - 164 °C	Thermal stability indicator [1]
Optical Rotation	[α] _{D25} = +23 ± 2° (C=1 in DMF)	Enantiomeric purity verification [1]
Purity (HPLC)	≥ 99%	Minimal truncated sequences in SPPS [1]

Mechanistic Logic: Navigating the Ortho-Hydroxyl Challenge

In standard SPPS, amino acids are typically activated and introduced in a 3-to-4-fold molar excess to drive the coupling reaction to completion. When utilizing CAS 511272-34-7, this standard approach fails.

The Causality: The ortho-hydroxyl group, while sterically hindered by the adjacent β-amine and phenyl ring, remains a competent nucleophile. If an excess of the activated incoming amino acid is present in the subsequent coupling cycle, it can attack the ortho-hydroxyl group, creating an undesired ester linkage (O-acylation). This leads to branched peptide side-products and catastrophic yield loss.

To mitigate this, the synthetic logic dictates stoichiometric control. By utilizing highly efficient coupling reagents (like HATU) and restricting the molar equivalents of the activated amino acid to exactly 1:1 (or a maximum of 1.2:1) relative to the resin-bound amine, the primary amine's superior nucleophilicity outcompetes the hydroxyl group, ensuring strictly linear N-acylation.



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Mechanistic pathway illustrating stoichiometric control to prevent ortho-OH acylation.

Self-Validating Experimental Protocol: SPPS Incorporation

The following protocol is designed as a self-validating system. Every critical phase includes an In-Process Control (IPC) to ensure empirical verification before proceeding to the next step.

Phase 1: Resin Preparation & Deprotection

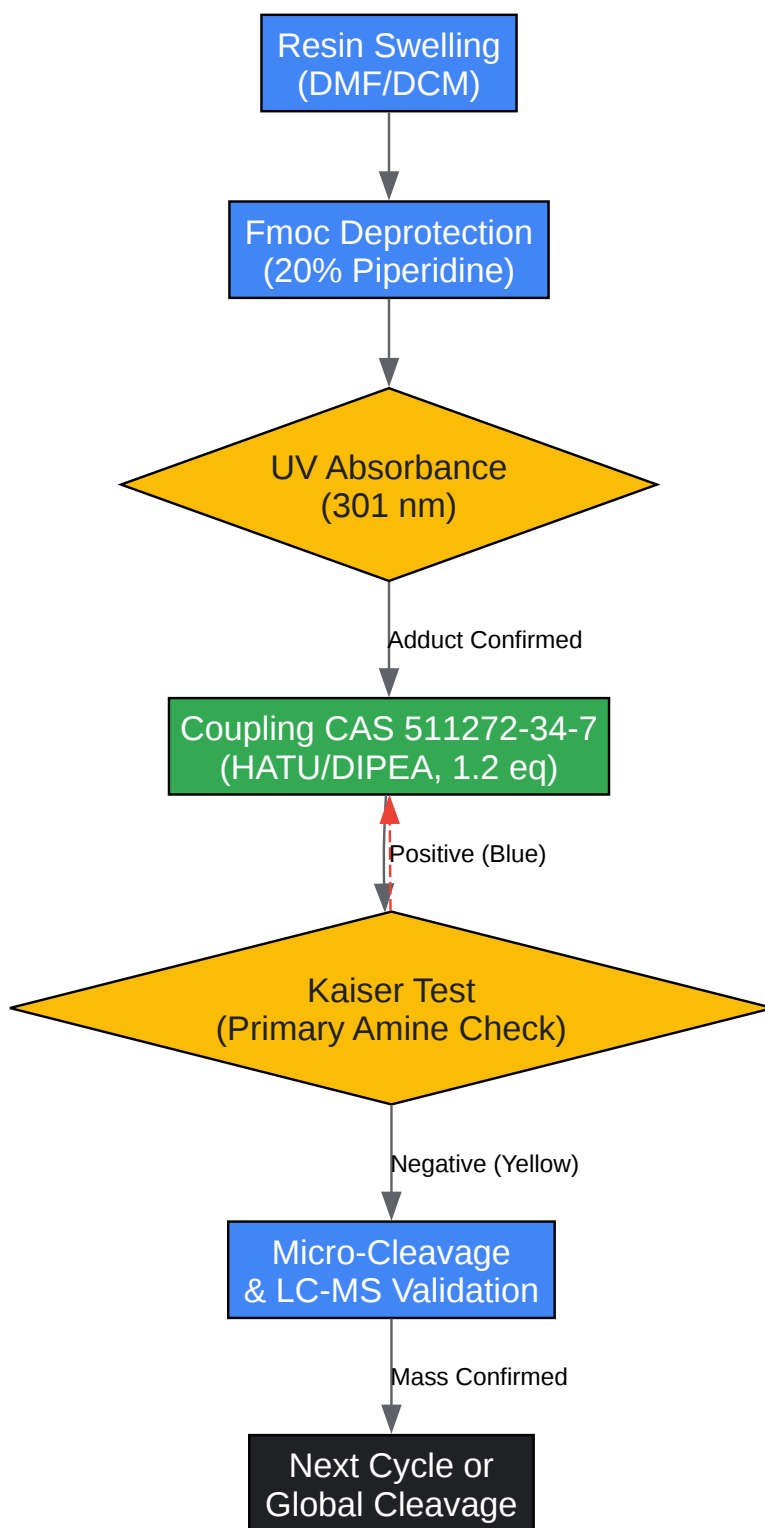
- Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a fritted syringe. Swell in Dimethylformamide (DMF) for 30 minutes.
 - Validation: Visual confirmation of resin volume expansion (approx. 2-3x dry volume).
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins).
 - Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the piperidine-dibenzofulvene adduct confirms successful Fmoc removal.

Phase 2: Controlled Coupling of CAS 511272-34-7

- Activation: In a separate vial, dissolve 0.12 mmol (1.2 eq) of CAS 511272-34-7 and 0.12 mmol of HATU in minimal DMF. Add 0.24 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active OAt ester.
- Coupling: Add the activated mixture to the resin. Agitate gently for 90 minutes at room temperature.
- Washing: Drain the reactor and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
 - Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow/colorless bead indicates complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Phase 3: Post-Coupling Verification

- Micro-Cleavage: Transfer 2 mg of the coupled resin to a microcentrifuge tube. Treat with 100 μL of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour.
- LC-MS Analysis: Evaporate the cleavage cocktail, reconstitute in acetonitrile/water, and inject into the LC-MS.
 - Validation: Confirm the mass shift. The addition of the CAS 511272-34-7 residue should result in a mass increase corresponding to its molecular weight minus water (403.43 - 18.01 = +385.42 Da, assuming the Fmoc group is left intact for analysis).



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Optimized SPPS workflow for CAS 511272-34-7 ensuring high coupling efficiency.

Bioconjugation & Medicinal Chemistry Trajectories

The integration of CAS 511272-34-7 into a peptide backbone does more than extend the sequence; it fundamentally alters the molecule's pharmacokinetic profile.

- **Proteolytic Resistance:** As a β -amino acid, the extra methylene carbon in the backbone disrupts the recognition sites for endogenous α -proteases. Peptides incorporating this building block exhibit significantly extended half-lives in vivo [1].
- **Targeted Bioconjugation:** Once the peptide is fully synthesized and cleaved from the resin, the ortho-hydroxyl group becomes a highly valuable synthetic handle. It can be selectively functionalized via Mitsunobu reactions or utilized to create bioconjugates (e.g., linking fluorophores for diagnostics or cytotoxic payloads for targeted therapy) [1].
- **Neuroprotective Agent Design:** Derivatives of β -amino acids with phenolic side chains are heavily investigated in neuroscience. The structural rigidity imparted by the β -phenyl ring, combined with the hydrogen-bond donating capability of the hydroxyl group, allows for high-affinity interactions with central nervous system (CNS) receptors [1].

References

- National Center for Biotechnology Information. "3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid (Fmoc-isoserine)." PubChem Compound Summary for CID 15222583, Accessed 3 March 2026.[[Link](#)]
- To cite this document: BenchChem. [Advanced Synthesis and Application Guide for CAS 511272-34-7]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8717050/docs#advanced-synthesis-and-application-guide-for-cas-511272-34-7>]

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